Chaetoquadrin C

Description

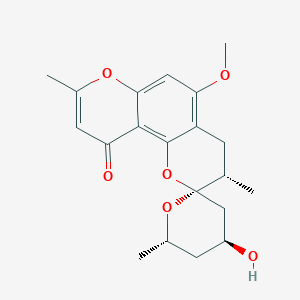

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(2R,3S,4'S,6'S)-4'-hydroxy-5-methoxy-3,6',8-trimethylspiro[3,4-dihydropyrano[2,3-f]chromene-2,2'-oxane]-10-one |

InChI |

InChI=1S/C20H24O6/c1-10-5-14-16(23-4)8-17-18(15(22)7-11(2)24-17)19(14)26-20(10)9-13(21)6-12(3)25-20/h7-8,10,12-13,21H,5-6,9H2,1-4H3/t10-,12-,13-,20+/m0/s1 |

InChI Key |

MHQCFVVDBXCFCK-SGWVQJQLSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](C[C@]2(O1)[C@H](CC3=C(C=C4C(=C3O2)C(=O)C=C(O4)C)OC)C)O |

Canonical SMILES |

CC1CC(CC2(O1)C(CC3=C(C=C4C(=C3O2)C(=O)C=C(O4)C)OC)C)O |

Synonyms |

chaetoquadrin C |

Origin of Product |

United States |

Isolation and Production Methodologies of Chaetoquadrin C

Fungal Strain Isolation and Characterization

The genus Chaetomium is widespread and includes approximately 95 recognized species found in various environments such as soil, air, and on plant debris. nih.gov These fungi are known for their ability to produce a diverse array of more than 200 biologically active compounds, including azaphilones, alkaloids, terpenoids, and chromones. nih.govauctoresonline.org The production of specific secondary metabolites like Chaetoquadrin C is dependent on the particular fungal species and strain, in this case, Chaetomium quadrangulatum. mendeley.comtaylorfrancis.com

The successful production of secondary metabolites is critically dependent on the conditions under which the fungus is grown. The initial pH of the culture medium is a vital factor influencing fungal growth, enzyme production, and nutrient utilization. dokumen.pub For Chaetomium species, a high percentage of ascospore germination has been observed on various media, including cornmeal agar (B569324), lima bean agar, and potato dextrose agar. dokumen.pub

Research on various Chaetomium species has identified optimal growth temperatures between 25–27 °C, with temperatures in the range of 33–35 °C inhibiting colony growth. dokumen.pub The type of carbon source available in the medium—such as glucose, saccharose, or cellulose—also significantly influences the growth dynamics and morphology of the fungus. dokumen.pub

For the production of sufficient quantities of this compound for research and analysis, large-scale fermentation is necessary. Submerged fermentation is often preferred as it can yield better results, has a lower contamination risk, and is easier to monitor than solid medium cultivation. nih.gov However, solid-state fermentation is a common and effective method for many Chaetomium species. nih.govfrontiersin.org

A widely used strategy involves static fermentation on a solid rice medium. nih.govfrontiersin.org Studies on related species like Chaetomium globosum and Chaetomium subaffine have demonstrated the efficacy of this method. nih.govcore.ac.uk The fermentation is typically carried out in large Erlenmeyer flasks over an extended period, often lasting 25 to 30 days at ambient temperature, to allow for the production of secondary metabolites which generally begins during the stationary phase of fungal growth. dokumen.pubnih.govcore.ac.uk The composition of the medium is carefully controlled to optimize yield.

Table 1: Example Composition of Solid-State Fermentation Medium for Chaetomium Species nih.govfrontiersin.org

| Component | Quantity per 1L Flask |

|---|---|

| Rice | 70 g |

| D-Glucose | 2 g |

| Maltose | 1 g |

| Mannitol | 1 g |

| Peptone | 0.3 g |

| Corn Flour | 0.1 g |

| Sodium Glutamate | 0.1 g |

| Seawater | 100 mL |

| Initial pH | 6.5 |

Extraction Techniques for Secondary Metabolites

Following the fermentation period, the next crucial step is the extraction of the fungal metabolites from the culture. The entire fermented solid culture is typically soaked in an organic solvent, such as methanol, to draw out the produced compounds. nih.govfrontiersin.org This mixture is then filtered to separate the liquid extract from the solid fungal biomass and rice medium. nih.gov

The resulting methanolic extract is concentrated under reduced pressure to remove the solvent. frontiersin.org This crude extract is then subjected to a liquid-liquid partitioning process. A common method involves partitioning between water and ethyl acetate (B1210297) (EtOAc). frontiersin.org The chaetoquadrins, being moderately polar compounds, preferentially move into the ethyl acetate layer. nih.govwpi.edu This ethyl acetate fraction is collected and concentrated in a vacuum, yielding a crude extract rich in secondary metabolites, which is then ready for chromatographic purification. frontiersin.org

Advanced Chromatographic Purification Strategies for this compound

The crude extract obtained from the initial extraction contains a complex mixture of numerous compounds. Isolating a single compound like this compound requires a sequence of advanced chromatographic techniques that separate molecules based on their physical and chemical properties. An initial fractionation is often performed using silica (B1680970) gel column chromatography with a solvent gradient (e.g., petroleum ether and ethyl acetate) to separate the extract into several less complex fractions. nih.govfrontiersin.org These fractions are then subjected to higher resolution purification methods.

Preparative Thin Layer Chromatography (PTLC or prep TLC) is a valuable technique for purifying small quantities of compounds, typically on the milligram scale. silicycle.comuwindsor.ca Unlike analytical TLC, which is used for monitoring reactions and assessing purity, preparative TLC is used for isolation. silicycle.com The key difference lies in the thickness of the stationary phase (usually silica gel), which is significantly greater in preparative plates to accommodate larger sample loads. uwindsor.camn-net.com

The sample is applied as a continuous band across the plate, which is then developed in a solvent system that provides good separation. researchgate.net After development, the separated compound bands are visualized (often under UV light), and the band corresponding to the target compound is physically scraped from the glass plate. silicycle.comresearchgate.net The desired compound is then eluted from the collected silica gel with a suitable solvent.

Table 2: Comparison of Analytical and Preparative TLC silicycle.comuwindsor.camn-net.com

| Feature | Analytical TLC | Preparative TLC |

|---|---|---|

| Primary Purpose | Qualitative Analysis (Purity, Monitoring) | Quantitative Purification/Isolation |

| Layer Thickness | 0.20 - 0.25 mm | 0.5 - 2.0 mm |

| Sample Loading | Micrograms (µg) | Milligrams (mg) |

| Sample Application | Spot | Band/Streak |

| Sample Recovery | No | Yes (by scraping) |

For the final purification step, to achieve the high purity required for structural elucidation and bioactivity studies, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is employed. chromatographytoday.comresearchgate.net These techniques offer superior separation power compared to column chromatography or TLC. biomedpharmajournal.org

HPLC and UPLC are forms of liquid chromatography that pump a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase). chromatographytoday.com UPLC is an advancement of HPLC that uses smaller packing particles (typically under 2 µm), which results in better resolution and significantly faster analysis times. researchgate.netbiomedpharmajournal.org This, however, requires instrumentation capable of handling much higher back-pressures than standard HPLC systems. chromatographytoday.comresearchgate.net Reversed-phase HPLC, using columns like C18 and a gradient of water and acetonitrile, is a common final step in the purification of natural products like the azaphilones isolated from Chaetomium. nih.govfrontiersin.org

Table 3: Comparison of HPLC and UPLC chromatographytoday.comresearchgate.netbiomedpharmajournal.org

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |

| Sensitivity | High | Very High |

| Analysis Speed | Slower | Faster |

| Solvent Consumption | Higher | Lower |

Structural Elucidation and Absolute Stereochemical Assignment of Chaetoquadrin C

Spectroscopic Analysis for Structural Determination

The architectural framework of Chaetoquadrin C was pieced together using a suite of sophisticated analytical methods. ubinkim.com These techniques provided crucial information regarding the connectivity of atoms and their spatial arrangement, ultimately leading to the complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules. anu.edu.au For this compound, both one-dimensional and two-dimensional NMR experiments were indispensable in mapping out its carbon skeleton and the relative orientation of its constituent atoms. ubinkim.comnih.gov

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

The ¹H NMR spectrum of a compound reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and coupling constants. In the analysis of compounds similar to this compound, specific proton signals can be assigned to various parts of the molecule, such as aromatic protons, methoxy (B1213986) groups, and protons on the spiroketal framework. rsc.orgsemanticscholar.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms. ucalgary.ca The chemical shifts in the ¹³C spectrum indicate the type of carbon atom (e.g., carbonyl, aromatic, aliphatic), which is crucial for piecing together the molecular structure. semanticscholar.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Chaetoquadrin Analog

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | 168.9 | - |

| 3 | 108.9 | 6.32 (s) |

| 4 | 182.4 | - |

| 4a | 104.6 | - |

| 5 | 159.9 | - |

| 6 | 101.0 | - |

| 7 | 163.9 | - |

| 8 | 91.3 | 6.78 (s) |

| 8a | 158.2 | - |

| 2-CH₃ | 20.42 | 2.41 (s) |

| 5-OH | - | 13.43 (s) |

| 7-OCH₃ | 57.3 | 3.92 (s) |

Note: Data is based on a representative compound from the literature and serves as an illustrative example of the types of NMR assignments made during the structural elucidation of complex chromones. semanticscholar.orgmdpi.com The specific data for this compound may vary.

Two-dimensional NMR experiments are powerful tools that reveal correlations between different nuclei, providing a detailed map of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. purdue.edu For this compound, COSY spectra would have been used to establish the connectivity of protons within the same spin system, for instance, along the alkyl chains of the spiroketal moiety. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC (or its more modern counterpart, HSQC) experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. wordpress.com This is vital for determining the relative stereochemistry of the molecule. For this compound, NOESY data would have been essential in establishing the spatial relationships between protons on the spiroketal rings, thus defining their relative configuration. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound.

EI-MS involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern can provide valuable structural information. ESI-MS is a "soft" ionization technique that is particularly useful for determining the molecular weight of larger, more fragile molecules like this compound, as it typically produces the molecular ion peak with minimal fragmentation. massbank.euspectroscopyonline.com

HRESIMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. hueuni.edu.vn This precision allows for the unambiguous determination of the molecular formula of this compound by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov For instance, a measured m/z value of 370.0969 [M+H]⁺ for a related compound allowed for the calculation of the molecular formula C₁₆H₁₉NO₇S. mdpi.com

Interactive Data Table: Mass Spectrometry Data for Chaetoquadrin Analogs

| Compound | Ionization Method | Observed m/z | Calculated m/z | Molecular Formula |

| Amycolachromone A | HRESIMS | 477.1172 [M+Na]⁺ | 477.1162 | C₂₄H₂₂O₉ |

| Amycolachromone C | HRESIMS | 351.0515 [M+Na]⁺ | 351.0514 | C₁₄H₁₆O₇S |

| Chaetoquadrin D Analog | HRESIMS | 370.0969 [M+H]⁺ | 370.0960 | C₁₆H₁₉NO₇S |

Note: This table presents data for compounds structurally related to this compound to illustrate the application of HRESIMS in determining molecular formulas. mdpi.com

The culmination of data from these comprehensive spectroscopic analyses allowed for the complete and unambiguous assignment of the structure and absolute stereochemistry of this compound. ubinkim.com The total synthesis of this compound further confirmed the proposed structure through the comparison of spectroscopic data of the synthetic and natural products. ubinkim.comnih.gov

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of complex molecules by fragmenting them and analyzing the resulting pieces. mpi-cbg.dethermofisher.comharvard.edu In the context of this compound, MS/MS would be employed to elucidate its molecular structure by breaking it down into smaller, charged fragments. The process involves selecting a specific ion of the compound (the precursor ion) and subjecting it to collision-induced dissociation. The resulting fragment ions are then analyzed to piece together the original structure. This method is crucial for identifying the connectivity of atoms within the molecule.

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. researchgate.netgre.ac.uktaylorfrancis.com When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers—molecules with the same chemical formula but different structures. gre.ac.uk For this compound, which may exist as multiple stereoisomers, IMS-MS could be instrumental in separating these isomers before they are analyzed by the mass spectrometer. This separation is based on the different drift times of the ions through a gas-filled tube under the influence of an electric field. mdpi.com The combination of these techniques provides comprehensive data on both the mass and the three-dimensional shape of the ions, which is invaluable for structural elucidation. researchgate.net

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Optical rotation measures the extent to which a chiral molecule rotates the plane of polarized light. wikipedia.orgrudolphresearch.compressbooks.pub This property is a hallmark of optically active compounds like this compound. rudolphresearch.com The direction (clockwise, dextrorotatory, or counter-clockwise, levorotatory) and magnitude of this rotation are specific to a particular stereoisomer. wikipedia.orgpressbooks.pub By measuring the specific rotation of an isolated sample of this compound and comparing it to known values or to data from synthetic standards, researchers can gain insight into its absolute configuration. rudolphresearch.comlibretexts.org

Circular Dichroism (CD) spectroscopy is another technique that provides information about the stereochemistry of chiral molecules. jascoinc.com It measures the differential absorption of left and right circularly polarized light. jascoinc.com Chiral molecules absorb these two types of polarized light differently, resulting in a CD spectrum. jascoinc.com For a molecule like this compound, the CD spectrum provides a fingerprint of its three-dimensional structure, particularly the spatial arrangement of its chromophores (light-absorbing groups). By comparing the experimental CD spectrum of this compound with spectra predicted by computational methods for different possible stereoisomers, the most likely absolute configuration can be determined. researchgate.net

| Technique | Principle | Information Gained for this compound |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral molecule. wikipedia.orgpressbooks.pub | Provides information on the overall chirality and helps in assigning the absolute configuration by comparison with standards. libretexts.org |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. jascoinc.com | Offers detailed insights into the stereochemical arrangement of chromophores, aiding in the determination of the absolute configuration. researchgate.net |

X-ray Crystallography for Definitive Stereostructure

X-ray crystallography is considered the gold standard for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This technique involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org From this map, the exact positions of all atoms in the molecule, the lengths and angles of chemical bonds, and the absolute stereochemistry can be determined with high precision. wikipedia.orgnih.gov

For this compound, obtaining a suitable single crystal would allow for its definitive structural elucidation via X-ray crystallography. The resulting crystal structure would confirm the connectivity of the atoms and, crucially, establish the absolute configuration of all stereogenic centers within the molecule, resolving any ambiguities that may remain from spectroscopic or computational analyses. libretexts.orgnih.gov

Computational Approaches in Structural Elucidation

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org In the context of this compound, DFT calculations are employed to perform a conformational analysis. This involves calculating the energies of various possible three-dimensional arrangements (conformers) of the molecule to identify the most stable, low-energy conformations.

By predicting the relative energies of different stereoisomers and their corresponding conformers, DFT can help to determine the most likely structure of the natural product. rsc.org Furthermore, theoretical NMR chemical shifts and coupling constants, as well as theoretical CD spectra, can be calculated for these optimized geometries. mdpi.com These calculated spectroscopic data can then be compared with the experimental data obtained for this compound. A good correlation between the calculated and experimental data for a particular stereoisomer provides strong evidence for its proposed structure and absolute configuration. mdpi.com

Computer-Assisted 3D Structure Elucidation (CASE-3D)

Computer-Assisted Structure Elucidation (CASE) systems are sophisticated software tools that utilize spectroscopic data, primarily from 2D NMR experiments, to generate and rank possible chemical structures. acdlabs.com CASE-3D extends this by incorporating stereochemistry into the elucidation process.

For a complex molecule like this compound, a CASE-3D program would take as input the molecular formula and a comprehensive set of 2D NMR data (e.g., COSY, HSQC, HMBC). The software then systematically generates all possible constitutional isomers that are consistent with the NMR data. Subsequently, it would analyze through-space correlations from NOESY or ROESY spectra to determine the relative stereochemistry of the molecule. By integrating this information, CASE-3D can propose a limited number of the most probable 3D structures for this compound, significantly aiding in its structural determination. acdlabs.com

Confirmation of Proposed Structures via Synthetic Correlation

The definitive confirmation of the proposed structure of a natural product often comes from its total synthesis. nih.gov In the case of this compound, a total synthesis would involve the unambiguous, step-by-step construction of the proposed stereoisomer in the laboratory.

Once the synthesis is complete, the spectroscopic data (e.g., NMR, MS, optical rotation, CD) of the synthetic compound are meticulously compared with those of the natural, isolated this compound. nih.gov If the data for the synthetic and natural samples are identical, it provides unequivocal proof of the correctness of the proposed structure, including its constitution and absolute stereochemistry. nih.gov This process of synthetic correlation serves as the ultimate validation of the structural elucidation efforts. nih.gov

Biosynthetic Pathways and Engineering of Chaetoquadrin C

Identification of Biosynthetic Precursors

The biosynthesis of complex natural products like Chaetoquadrin C begins with simple, primary metabolic building blocks. Given its structural features, particularly the chromone (B188151) core, it is widely accepted that this compound is of polyketide origin. nih.govnih.gov Polyketides are a diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. wikipedia.org

The primary precursor for the polyketide backbone is acetyl-CoA, which serves as the starter unit. The chain is then extended by the sequential addition of extender units, most commonly malonyl-CoA. nih.gov These precursors are fundamental molecules derived from central carbon metabolism, linking primary and secondary metabolism. Isotopic labeling studies on other fungal polyketides, such as chaetocyclinones from a marine-derived Chaetomium sp., have confirmed the incorporation of ¹³C-labeled acetate (B1210297), providing strong evidence for the polyketide pathway. researchgate.net Although specific feeding experiments for this compound have not been reported, the established principles of polyketide biosynthesis strongly suggest that acetyl-CoA and malonyl-CoA are its fundamental biosynthetic precursors.

Proposed Polyketide and Shikimate Pathway Contributions

The core scaffold of this compound is assembled via the polyketide pathway. This pathway is responsible for generating the characteristic poly-β-keto chain that undergoes a series of cyclization and modification reactions to form the chromone structure. Fungal aromatic polyketides are typically synthesized by non-reducing polyketide synthases (NR-PKSs), which iteratively condense acyl-CoA units without intermediate reduction steps, leading to a highly reactive polyketone chain that can fold and cyclize in specific ways. nih.gov

While the polyketide pathway is central, the potential contribution of the shikimate pathway cannot be entirely dismissed, especially when considering the broader diversity of fungal metabolites. The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds in fungi and plants. frontiersin.org However, for the formation of the chromone core of this compound, the polyketide pathway is the direct and principal contributor. There is no structural evidence within this compound to suggest a direct incorporation of intermediates from the shikimate pathway, such as cinnamic acid or its derivatives, which are often precursors for other classes of natural products like flavonoids. frontiersin.org Therefore, the biosynthesis of this compound is predominantly, if not exclusively, governed by the polyketide pathway.

Enzymatic Mechanisms of Key Biosynthetic Transformations

The assembly of this compound from its simple precursors is a multi-step process catalyzed by a suite of specialized enzymes. These can be broadly categorized into polyketide synthases (PKSs), which build the initial carbon skeleton, and tailoring enzymes, which modify this skeleton to produce the final, complex structure.

Fungal polyketide synthases are large, multi-domain enzymes that function as molecular assembly lines. wikipedia.org For aromatic polyketides like the chromone core of this compound, a Type I iterative PKS is typically involved. This single, large protein contains multiple catalytic domains that are used repeatedly. nih.gov

The key domains within this PKS would include:

Starter Unit Acyl-CoA Transacylase (SAT): Selects the starter unit, likely acetyl-CoA.

Ketosynthase (KS): Catalyzes the Claisen condensation between the growing polyketide chain and the extender unit.

Acyltransferase (AT): Selects and loads the extender unit, typically malonyl-CoA, onto the Acyl Carrier Protein.

Acyl Carrier Protein (ACP): A small domain that holds the growing polyketide chain via a thioester linkage.

Product Template (PT) domain: Influences the folding of the polyketide chain, dictating the cyclization pattern.

Thioesterase (TE) or Claisen Cyclase (CLC) domain: Catalyzes the release of the polyketide from the PKS, often coupled with the final cyclization step to form the aromatic ring system.

The PKS responsible for this compound biosynthesis would synthesize a specific length polyketide chain and guide its folding and initial cyclization to form the chromone nucleus.

Once the PKS synthesizes the polyketide core, a variety of "tailoring" enzymes modify it to create the final structure of this compound. These modifications are crucial for the compound's structural complexity and biological activity. Based on the structure of this compound, the following types of tailoring enzymes are likely involved:

Oxygenases: These enzymes, often cytochrome P450 monooxygenases or FAD-dependent oxidases, are responsible for introducing hydroxyl groups and catalyzing oxidative rearrangements. The formation of the spiroketal moiety in this compound would likely involve several oxidative steps.

Methyltransferases: These enzymes use S-adenosylmethionine (SAM) as a methyl group donor to add methyl groups to the polyketide scaffold. The methyl groups present on the this compound structure are installed by such enzymes.

Reductases/Dehydrogenases: These enzymes catalyze reduction and oxidation reactions, modifying the oxidation state of specific carbons in the molecule.

Cyclases: Additional cyclases may be required to facilitate the formation of the spiroketal rings after the initial chromone core is released from the PKS.

The precise sequence and interplay of these tailoring enzymes are what ultimately define the unique structure of this compound among the vast family of fungal polyketides.

Genetic Basis of this compound Biosynthesis

In fungi, the genes encoding the enzymes for a specific metabolic pathway are often located together on the chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC). dntb.gov.ua This co-localization facilitates the coordinated regulation of all the genes required to produce a particular secondary metabolite.

While the specific BGC for this compound has not yet been identified and characterized, studies on related compounds in the same genus provide a strong model for what to expect. For instance, the BGC for the azaphilone pigments chaetoviridin and chaetomugilin has been identified in Chaetomium globosum. acs.orgufmg.br This cluster contains genes for a highly-reducing PKS and a non-reducing PKS that work together, along with genes for various tailoring enzymes like oxidases and transferases, and a transcription factor that regulates the expression of the entire cluster. acs.org

It is highly probable that the genes for this compound biosynthesis are similarly organized in a BGC within Chaetomium quadrangulatum and Chaetomium aureus. Identifying this cluster would involve sequencing the genome of the producing organism and using bioinformatic tools to search for PKS genes and other characteristic biosynthetic genes. Once a candidate BGC is located, its involvement in this compound production can be confirmed through genetic experiments, such as gene knockouts or heterologous expression of the entire cluster in a different fungal host. x-mol.net The discovery and characterization of the this compound BGC would provide definitive answers about its biosynthetic pathway and open the door for bioengineering approaches to produce novel analogues.

Functional Characterization of Biosynthetic Genes

The functional characterization of genes within a BGC is crucial for understanding the step-by-step assembly of a natural product like this compound. This process typically involves gene inactivation, heterologous expression, and in vitro enzymatic assays. cdc.govnih.gov Although specific studies functionally characterizing the this compound biosynthetic genes are not currently available in scientific literature, we can infer the likely functions based on well-characterized BGCs for other fungal polyketides, such as chaetoviridin and fusarielin. nih.govmdpi.com

A typical fungal polyketide BGC comprises several key genes whose putative functions are detailed below.

Key Biosynthetic Genes and Their Putative Functions in Polyketide Synthesis:

| Gene Type | Encoded Enzyme | Putative Function in this compound Biosynthesis |

| PKS | Polyketide Synthase | Catalyzes the iterative condensation of acyl-CoA starter and extender units (typically acetyl-CoA and malonyl-CoA) to assemble the core polyketide backbone of this compound. plos.orgnih.gov Fungal PKS enzymes are large, multidomain proteins. nih.gov |

| P450 | Cytochrome P450 Monooxygenase | Responsible for regio- and stereospecific oxidative modifications of the polyketide scaffold, such as hydroxylations, which are critical for the final structure of this compound. mdpi.com |

| MT | Methyltransferase | Catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the polyketide intermediate, a common modification in natural product biosynthesis. |

| TR | Transcriptional Regulator | A DNA-binding protein that controls the expression of the other genes within the BGC, often responding to specific developmental or environmental signals. |

| T | Transporter | A membrane protein responsible for exporting the final product, this compound, out of the fungal cell, which can also confer self-resistance. |

This table is based on the general organization of fungal polyketide biosynthetic gene clusters. The specific genes and their precise functions in the this compound pathway require experimental verification.

Research on other Chaetomium species has provided valuable insights. For instance, the characterization of the caz biosynthetic cluster in Chaetomium globosum revealed the dual functions of a highly-reducing polyketide synthase (PKS) in the formation of chaetomugilin and chaetoviridin. cdc.govnih.gov Genetic inactivation of individual caz genes confirmed their roles in the biosynthesis of these azaphilones. nih.gov Similarly, studies on the fusarielin BGC in Fusarium graminearum have detailed the roles of a PKS, a trans-acting enoyl reductase, a thioesterase, and a cytochrome P450 monooxygenase in constructing the final molecule. mdpi.com These examples underscore the complex and coordinated action of multiple enzymes required to build complex polyketides.

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis is a powerful strategy that combines the selectivity and efficiency of biocatalysts with the versatility of chemical synthesis to produce complex molecules. scilit.comacs.org This approach is particularly valuable for generating natural product analogs for structure-activity relationship studies. scilit.com While there are no specific reports on the chemoenzymatic synthesis of this compound using its native biosynthetic enzymes, the broader field of polyketide chemoenzymatic synthesis offers a blueprint for how this could be achieved. scilit.comresearchgate.net

The core of this strategy would involve the heterologous expression of key enzymes from the this compound BGC, such as the PKS or tailoring enzymes like P450 monooxygenases. frontiersin.orgnih.gov These enzymes could then be used in vitro or in engineered microbial hosts to act upon synthetic precursors.

Potential Chemoenzymatic Strategies for this compound Analogs:

| Enzymatic Step | Chemical Step | Potential Outcome |

| PKS-catalyzed core synthesis: The this compound PKS could be used to synthesize the polyketide backbone from natural or synthetic starter/extender units. | Precursor synthesis: Chemical synthesis of modified starter or extender units (e.g., fluorinated or isotopically labeled). | Generation of novel this compound cores with modified functionalities. |

| Enzymatic tailoring: Isolated P450s or other tailoring enzymes from the BGC could be used to modify a chemically synthesized this compound precursor. | Core scaffold synthesis: Total chemical synthesis of the this compound aglycone or advanced intermediates. | Production of specific hydroxylated or otherwise modified analogs in a highly selective manner. |

| Whole-cell biotransformation: An engineered host expressing one or more tailoring enzymes could transform a synthetic substrate into a desired this compound analog. | Substrate feeding: Introduction of a chemically synthesized substrate to the culture of the engineered microbe. | Scalable production of specific this compound derivatives. |

This table illustrates hypothetical chemoenzymatic approaches for this compound based on established methods for other polyketides. scilit.comacs.orgresearchgate.net The feasibility of these strategies is contingent on the successful identification and functional expression of the relevant biosynthetic enzymes.

For example, research into the chemoenzymatic synthesis of other fungal macrolides has demonstrated that thioesterase (TE) domains can be used as catalysts to construct macrolides of varying ring sizes. rsc.org Furthermore, the promiscuity of some fungal type III PKSs has been harnessed for the precursor-directed biosynthesis of unnatural polyketides. biorxiv.org These studies highlight the potential for using enzymes from pathways like that of this compound to expand the chemical diversity of this class of molecules. The primary bottleneck for applying these techniques to this compound remains the identification and characterization of its specific biosynthetic gene cluster and the enzymes it encodes.

Total Synthesis and Advanced Synthetic Methodologies of Chaetoquadrin C

Retrosynthetic Analysis of the Chaetoquadrin C Spiroketal Core

A retrosynthetic analysis dissects a complex target molecule into simpler, commercially available, or easily synthesized precursors. The strategy for this compound (3) centered on simplifying its defining feature: the thieme-connect.comthieme-connect.com-spiroketal fused to a chromone (B188151) ring. ubinkim.com

The key disconnection was the spiroketal linkage itself. It was envisioned that the spiroketal could be formed in a late-stage, acid-mediated spiroketalization reaction from a linear β-hydroxy ketone precursor (4). This precursor contains all the necessary carbon atoms and functional groups arranged for the cyclization to occur. ubinkim.com

This β-hydroxy ketone (4) was further disconnected at the carbon-carbon bond formed during a crucial asymmetric aldol (B89426) reaction. This step planned to unite two major fragments: an aldehyde (5) and a methyl ketone partner. The ketone partner itself was conceived from the union of a bromide fragment (6) and a chiral propionate (B1217596) piece (7). ubinkim.com

The chromone-containing bromide (6) was traced back to an allyl phenyl ether (8) through an aromatic Claisen rearrangement, a reliable method for carbon-carbon bond formation on an aromatic ring. This ether (8), in turn, was planned via the alkylation of the known chromone, noreugenin (B191981) (9), which is accessible from the simple phenolic compound 2,4,6-trihydroxyacetophenone. ubinkim.com This multi-step disconnection strategy provided a clear and logical pathway for the forward synthesis.

Key Synthetic Strategies and Transformations

The successful execution of the retrosynthetic plan relied on a series of carefully selected and optimized chemical reactions.

The aromatic Claisen rearrangement was a pivotal step in constructing the substituted chromone core. ubinkim.com The synthesis commenced with noreugenin (9), which was first selectively alkylated to protect one phenolic group, yielding eugenin (B1202370) (10). Subsequent alkylation of the remaining hydrogen-bonded phenol (B47542) with an allyl group afforded the key precursor, allyl phenyl ether (8). ubinkim.com Heating this ether initiated the figshare.comfigshare.com-sigmatropic rearrangement, where the allyl group migrates from the oxygen atom to the ortho-position of the aromatic ring, forming a new carbon-carbon bond and establishing the foundation for the side chain of the chromone moiety. ubinkim.comorganic-chemistry.org

To construct the β-hydroxy ketone backbone and set the critical stereochemistry of the final product, an asymmetric boron aldol reaction was employed. ubinkim.comorganicreactions.org This reaction is highly valued for its ability to form carbon-carbon bonds with excellent stereocontrol. core.ac.ukresearchgate.net In this synthesis, the previously prepared methyl ketone (18) was converted into its boron enolate using (–)-B-chlorodiisopinocampheylborane ((–)-Ipc₂BCl). ubinkim.com This chiral boron reagent directs the subsequent reaction. The enolate was then reacted with the chiral aldehyde (19), which was prepared in two steps from ethyl (S)-3-hydroxybutyrate. ubinkim.com

The reaction proceeded under Paterson aldol conditions to yield the desired β-hydroxyketone. ubinkim.com The combination of the chiral boron reagent and the chiral aldehyde resulted in a "matched" reaction pair, leading to the formation of the desired diastereoisomer (20b) with moderate selectivity (1:2 ratio of 20a:20b). ubinkim.comcore.ac.uk This step was instrumental in defining the stereogenic centers that are part of the spiroketal ring system in the final natural product. ubinkim.com

The final and defining transformation was the acid-mediated spiroketalization, which assembled the characteristic spiroketal core of this compound. ubinkim.comnih.gov Following the aldol reaction, the silyl (B83357) protecting group on the β-hydroxy ketone was removed using tetrabutylammonium (B224687) fluoride. This was followed by the hydrogenolysis of a benzyl (B1604629) protecting group. ubinkim.com The resulting deprotected dihydroxy ketone was then treated with a mild acid, pyridinium (B92312) p-toluenesulfonate (PPTS). ubinkim.com The acidic conditions catalyzed the intramolecular cyclization, where the two hydroxyl groups attack the ketone carbonyl to form the thermodynamically favored thieme-connect.comthieme-connect.com-spiroketal structure, completing the synthesis of this compound (3). ubinkim.com This final step yielded the target molecule in a moderate 33% yield over the three final steps. ubinkim.com

The stereoselective synthesis of this compound was a carefully orchestrated process. The chromone moiety itself is planar and achiral, but its substitution pattern was established early in the synthesis starting from noreugenin. ubinkim.com

The stereochemistry of the spiroketal moiety was the central challenge. Its formation was controlled kinetically during the asymmetric boron aldol reaction. ubinkim.comcore.ac.uk The use of the chiral boron reagent (–)-Ipc₂BCl and the inherently chiral aldehyde (19) biased the reaction to produce the desired stereoisomer of the β-hydroxy ketone precursor. ubinkim.com The subsequent acid-catalyzed spiroketalization proceeds from this precursor, locking in the stereochemistry established during the aldol reaction to form the final, stereochemically defined spiroketal rings of this compound. ubinkim.com

Enantioselective Synthesis and Chiral Auxiliaries

The enantioselectivity of the total synthesis was primarily achieved through a substrate-controlled and reagent-controlled asymmetric reaction. ubinkim.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. epfl.chnih.govamazon.com

In the synthesis of this compound, two main sources of chirality were utilized to guide the formation of the correct enantiomer:

Chiral Reagent: The key aldol reaction employed (–)-B-chlorodiisopinocampheylborane ((–)-Ipc₂BCl). The isopinocampheyl ligands on the boron atom are derived from the chiral natural product α-pinene and act as chiral directors. They create a chiral environment that forces the aldol reaction to proceed with a specific facial selectivity, leading to the desired stereoconfiguration in the product. ubinkim.com

Chiral Substrate: The aldehyde fragment (19) used in the aldol coupling was synthesized from ethyl (S)-3-hydroxybutyrate, a readily available chiral building block. This introduced a predefined stereocenter into one of the key fragments. ubinkim.com

The combination of this chiral reagent and a chiral substrate in the key bond-forming step ensured that the synthesis was highly enantioselective, ultimately producing the correct enantiomer of this compound. ubinkim.com

Development of Novel Synthetic Routes to Benzannulated Spiroketals

The synthesis of the characteristic benzannulated spiroketal core of this compound has been a focal point of synthetic research. researchgate.netrsc.org A prevalent and effective strategy involves the acid-catalyzed spiroketalization of a β-hydroxy ketone precursor. nih.govubinkim.com This key transformation establishes the spirocyclic system of the molecule.

In a notable total synthesis of this compound, the synthetic design commenced with the known chromone, noreugenin. ubinkim.com A sequence of reactions, including an aromatic Claisen rearrangement and an asymmetric boron aldol reaction, were employed to construct a key β-hydroxy ketone intermediate. nih.govubinkim.com The crucial spiroketalization was then achieved by treating this precursor with an acid, leading to the formation of the desired benzannulated spiroketal structure. ubinkim.com

Researchers have also explored kinetically controlled approaches to synthesize benzannulated spiroketals, aiming for stereocontrolled access to different diastereomers. nih.gov One such method involves the spirocyclization reactions of glycal epoxides. nih.gov This strategy has led to the development of a new acetic acid-induced cyclization, providing valuable insights into the reactivity and conformational preferences of these complex systems. nih.gov While not yet applied to the total synthesis of this compound itself, these novel methodologies hold promise for future synthetic endeavors and the creation of structural analogs.

The following table summarizes key reactions and intermediates in the synthesis of the benzannulated spiroketal of this compound:

| Starting Material | Key Reactions | Intermediate/Product | Reference |

| Noreugenin | Aromatic Claisen rearrangement, Aldol reaction | β-hydroxy ketone | ubinkim.com |

| β-hydroxy ketone | Acid-mediated spiroketalization | This compound (Benzannulated spiroketal) | nih.govubinkim.com |

| Glycal stannanes | Epoxidation, Acid-catalyzed spirocyclization | Benzannulated spiroketals | nih.gov |

Comparison of Synthetic and Natural this compound

A critical aspect of any total synthesis is the rigorous comparison of the synthetic product with the natural compound to confirm its structural identity. In the case of this compound, the first total synthesis provided material that was spectroscopically indistinguishable from the natural product. ubinkim.comfigshare.com

The comparison involved detailed analysis of spectroscopic data. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the synthetic this compound were in excellent agreement with the data reported for the isolated natural product. ubinkim.com Furthermore, the circular dichroism (CD) spectrum of the synthetic material matched that of the natural compound, confirming the absolute stereochemistry of the synthesized molecule. ubinkim.com This comprehensive spectroscopic correlation unequivocally verified the proposed structure of this compound. nih.govfigshare.com

| Spectroscopic Method | Result | Reference |

| ¹H NMR | Excellent agreement between synthetic and natural samples. | ubinkim.com |

| ¹³C NMR | Excellent agreement between synthetic and natural samples. | ubinkim.com |

| Circular Dichroism | The CD spectrum of the synthetic material was in excellent agreement with the reported data. | ubinkim.com |

This successful comparison not only validated the synthetic route but also solidified the structural assignment of this complex natural product. The ability to produce synthetic this compound that is identical to its natural counterpart is a testament to the precision of modern synthetic chemistry. britannica.com

Biological Activities and Mechanistic Investigations of Chaetoquadrin C

Monoamine Oxidase (MAO) Inhibitory Activity

The principal biological activity reported for Chaetoquadrin C is the inhibition of monoamine oxidase (MAO). scribd.com MAOs are a family of enzymes crucial for the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, MAO inhibitors increase the availability of these neurotransmitters in the brain.

This compound was discovered during a screening program specifically focused on identifying natural products with MAO inhibitory features. scribd.comsemanticscholar.org It is one of several related bioactive chromones isolated from Chaetomium quadrangulatum that demonstrate this activity. researchgate.net Other compounds from this series, including Chaetoquadrins A, B, D, E, G, and H, also exhibit MAO inhibitory properties. researchgate.netscribd.com Chaetoquadrins G and H have been noted for their appreciable monoamine oxidase inhibitory activity. scribd.com

| Compound Name | Source Organism | Reported Biological Activity |

|---|---|---|

| Chaetoquadrin A | Chaetomium quadrangulatum | Monoamine Oxidase (MAO) Inhibition |

| Chaetoquadrin B | Chaetomium quadrangulatum | Monoamine Oxidase (MAO) Inhibition |

| This compound | Chaetomium quadrangulatum | Monoamine Oxidase (MAO) Inhibition |

| Chaetoquadrin D | Chaetomium quadrangulatum | Monoamine Oxidase (MAO) Inhibition |

| Chaetoquadrin E | Chaetomium quadrangulatum | Monoamine Oxidase (MAO) Inhibition |

| Chaetoquadrin G | Chaetomium quadrangulatum | Monoamine Oxidase (MAO) Inhibition |

| Chaetoquadrin H | Chaetomium quadrangulatum | Monoamine Oxidase (MAO) Inhibition |

The molecular mechanism of enzyme inhibition describes how a molecule binds to an enzyme to block its activity. This can occur through various modes, such as competitive, non-competitive, or uncompetitive inhibition, and the binding can be either reversible or irreversible.

For this compound, specific studies detailing its precise molecular mechanism of MAO inhibition have not been extensively published. Generally, many natural product MAO inhibitors, such as other chromones and flavonoids, act as reversible, competitive inhibitors. This means they bind to the same active site on the MAO enzyme as the natural substrate, temporarily preventing the substrate from being metabolized. However, without specific kinetic studies on this compound, its exact mode of inhibition remains to be formally characterized.

The characterization of MAO inhibitory activity is conducted using in vitro enzymatic assays. These laboratory-based tests are fundamental to determining the potency and selectivity of an inhibitor. A typical assay involves combining the inhibitor at various concentrations with a source of the MAO enzyme (either MAO-A or MAO-B), which can be derived from sources like mouse liver homogenates or purified recombinant human enzymes.

A substrate, such as kynuramine, is then added to the mixture. The MAO enzyme catalyzes the conversion of this substrate into a product that can be measured, often through spectrophotometry or fluorometry. The ability of the inhibitor to prevent the formation of this product is quantified, typically resulting in an IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While it is known that such assays were used to identify the activity of the chaetoquadrin family, including this compound, the specific IC₅₀ values for this compound are not detailed in the reviewed scientific literature. scribd.comsemanticscholar.org

Understanding the interaction between an enzyme and its inhibitor (ligand) at a three-dimensional level provides crucial insights for drug design and optimization. This is often achieved through techniques like X-ray crystallography or computational molecular docking.

The core structure of this compound is a tetracyclic spiroketal. scribd.com For it to inhibit MAO, this structure must fit within the enzyme's active site. The MAO active site contains a binding pocket with key amino acid residues that form interactions with the inhibitor. In studies of other inhibitors, hydrophobic interactions and hydrogen bonds with residues in the active site are shown to be critical for binding.

However, there are currently no publicly available reports on the co-crystal structure of this compound bound to the MAO enzyme. Furthermore, detailed molecular modeling studies specifying the binding pose and key interactions of this compound within the MAO active site have not been published. Therefore, the precise structural basis for its inhibitory activity remains to be elucidated.

Exploration of Other Potential Biological Targets

While the MAO-inhibitory effect of this compound is its most noted biological activity, the exploration of other potential molecular targets is an important area of research for any bioactive compound.

Cellular pathway modulation studies are performed to understand how a compound affects the complex signaling networks within a cell, such as the mitogen-activated protein kinase (MAPK) pathway or other pathways involved in cell growth, inflammation, or apoptosis. To date, there is no available information in the scientific literature regarding studies conducted to investigate the specific effects of this compound on any cellular signaling pathways.

Receptor binding assays are used to determine if a compound can bind to specific cellular receptors and to quantify the affinity of this interaction. These assays are critical for identifying new agonists or antagonists for a wide range of receptors involved in physiological processes. There are no documented studies in the reviewed literature that have utilized receptor binding assays to evaluate this compound against any specific receptor targets.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

The exploration of structure-activity relationships (SAR) is fundamental to understanding how the chemical architecture of a compound like this compound influences its biological effects. For the chaetoquadrin series, isolated from the ascomycete Chaetomium quadrangulatum, their activity as monoamine oxidase (MAO) inhibitors has been a key area of investigation. researchgate.netscribd.comnih.gov Although extensive synthetic SAR studies are not widely documented in the public domain, a comparative analysis of the naturally occurring chaetoquadrin analogues provides significant insights into the structural features critical for their inhibitory action.

The table below presents the MAO inhibitory activity for several key chaetoquadrin compounds as reported in foundational studies.

| Compound | MAO Inhibitory Activity (IC50, μg/mL) |

|---|---|

| Chaetoquadrin A | 1.8 |

| Chaetoquadrin B | 1.5 |

| This compound | 3.8 |

| Chaetoquadrin G | 0.82 |

| Chaetoquadrin H | 0.43 |

| Pargyline (Reference) | 0.14 |

Impact of Spiroketal Ring Stereochemistry on Activity

The spiroketal moiety is a defining structural feature of many biologically active natural products, imparting conformational rigidity that can be crucial for specific interactions with biological targets. In the case of Chaetoquadrins A, B, and C, they exist as tetracyclic spiroketals. scribd.com The specific stereochemistry of the spiroketal center and adjacent chiral carbons dictates the three-dimensional shape of the molecule, which in turn affects its binding affinity to enzymes like MAO.

While dedicated studies isolating and testing all possible stereoisomers of this compound have not been published, comparisons between the naturally isolated chaetoquadrins offer clues. The structural data from the isolation studies reveal that Chaetoquadrins A, B, and C are diastereomers. Their differing MAO inhibitory activities, as shown in the table above, suggest that the stereochemical configuration of the spiroketal ring system and its substituents is a determinant of potency.

For example, the variation in IC₅₀ values between Chaetoquadrin A (1.8 μg/mL), Chaetoquadrin B (1.5 μg/mL), and this compound (3.8 μg/mL) can be attributed to their different stereochemical arrangements. nih.gov This indicates that even subtle changes in the spatial orientation of the hydroxyl and methyl groups on the spiroketal ring system can significantly alter the interaction with the active site of the monoamine oxidase enzyme. The most potent inhibitors in the series, Chaetoquadrins G and H, also possess a specific stereochemistry, further underscoring the importance of this structural feature for achieving high-affinity binding.

Influence of Chromone (B188151) Moiety Modifications

The chromone (1,4-benzopyrone) core is a privileged scaffold in medicinal chemistry, known to be present in many compounds with a wide range of biological activities. nih.gov Modifications to this moiety in the chaetoquadrin series have a profound effect on their MAO inhibitory capacity. The primary "modifications" available for study are the differences between the naturally occurring analogues.

A key comparison can be made between this compound and its oxidized analogue, Chaetoquadrin H. Chaetoquadrin H is structurally different from this compound by the presence of a ketone at the C-1' position, which is a hydroxyl group in this compound. This single oxidative change leads to a significant increase in potency, with Chaetoquadrin H (IC₅₀ = 0.43 μg/mL) being nearly nine times more active than this compound (IC₅₀ = 3.8 μg/mL). nih.govnih.gov This strongly suggests that the electronic and conformational properties imparted by the C-1' ketone are highly favorable for MAO inhibition.

Similarly, Chaetoquadrin G, which is the C-1' epimer of Chaetoquadrin H, also shows potent activity (IC₅₀ = 0.82 μg/mL), superior to that of the hydroxyl-bearing Chaetoquadrins A, B, and C. nih.gov This highlights that oxidation at this position on the ring attached to the chromone is a critical factor for enhancing the biological activity within this class of compounds. The synthesis of Chaetoquadrins H and I has been reported, confirming their structures and providing a platform for future medicinal chemistry efforts to create novel analogues based on these potent natural products. thieme-connect.de

The table below summarizes the structural differences and corresponding activities, illustrating the impact of modifications on the chromone-adjacent ring.

| Compound | Key Structural Feature at C-1' | MAO Inhibitory Activity (IC50, μg/mL) |

|---|---|---|

| This compound | Hydroxyl (-OH) | 3.8 |

| Chaetoquadrin H | Ketone (=O) | 0.43 |

| Chaetoquadrin G | Ketone (=O), epimer of H | 0.82 |

Synthetic Derivatives and Analogues of Chaetoquadrin C

Rational Design of Chaetoquadrin C Analogues

The rational design of this compound analogues is primarily guided by its known biological activity as an inhibitor of mouse liver monoamine oxidase (MAO). ubinkim.com this compound, along with its congeners Chaetoquadrin A and B, belongs to a class of novel spiroketals featuring a chromone (B188151) fused to a substituted rsc.orgrsc.org-spiroketal framework. ubinkim.com Among the initial isolates, this compound demonstrated the highest inhibitory activity against MAO, making it the principal lead for analogue design. ubinkim.com

The design process involves the systematic modification of the this compound scaffold to probe the key structural features essential for its bioactivity. The core structure presents several opportunities for modification: the chromone ring system, the intricate spiroketal moiety, and the various stereocenters. The goal of a rational design campaign would be to synthesize analogues that can answer specific questions about the pharmacophore, such as:

The importance of the hydroxyl and methyl groups on the chromone ring.

The role of the substituents and their stereochemistry on the spiroketal rings.

The necessity of the spiroketal framework itself for MAO inhibition.

By creating a series of structurally related compounds, researchers can systematically evaluate how these changes affect biological activity, leading to a refined understanding of the SAR. gardp.org

Synthetic Strategies for Derivative Generation

The generation of this compound derivatives leverages the successful total synthesis routes established for the natural product itself. The first total synthesis of Chaetoquadrins A, B, and C was accomplished using key reactions that are amenable to variation for creating analogues. nih.govubinkim.com These core reactions include an aromatic Claisen rearrangement, an asymmetric boron aldol (B89426) reaction, and an acid-mediated spiroketalization. ubinkim.com

The chromone (1,4-benzopyran-4-one) moiety is a key structural feature of the chaetoquadrins and is recognized as a privileged structure in medicinal chemistry, appearing in many biologically active compounds. ubinkim.comnih.gov Modifications to this part of the molecule can be achieved by:

Varying the Starting Materials: The synthesis of this compound begins with noreugenin (B191981) (2,5-dimethyl-7-hydroxychromone), which is accessible from 2,4,6-trihydroxyacetophenone. ubinkim.com By using different substituted acetophenones or phenols at the start of the synthesis, analogues with diverse substitution patterns on the aromatic ring can be generated.

Late-Stage Functionalization: The chromone ring can be modified after its construction. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been successfully applied to 3-iodochromones to introduce new carbon-carbon bonds. acs.org This strategy could be adapted to intermediates in the this compound synthesis to append various groups to the chromone core.

Alteration of Existing Substituents: The peripheral functional groups on the chromone, such as the hydroxyl and methyl groups, can be chemically altered. For example, alkylation or acylation of the phenolic hydroxyl group could be explored.

The rsc.orgrsc.org-spiroketal is the defining feature of the chaetoquadrin family. ubinkim.com Its complex, three-dimensional structure offers many possibilities for modification.

Aldol Reaction Partners: A key step in the synthesis is a Paterson aldol reaction between a complex methyl ketone and an aldehyde. ubinkim.com By synthesizing different aldehyde partners, the substituent on one of the tetrahydropyran (B127337) rings of the spiroketal can be varied. The original synthesis of this compound uses an aldehyde prepared from ethyl (S)-3-hydroxybutyrate. ubinkim.com Using different chiral building blocks would allow for the introduction of a wide range of functionalities.

Oxidation and Reduction: Simple chemical transformations can alter the spiroketal framework. For example, this compound was converted to Chaetoquadrin H via oxidation with a CrO₃–pyridine complex. researchgate.net This demonstrates that the hydroxyl group on the spiroketal is a handle for further modification.

This compound possesses multiple stereocenters, and its stereochemistry is crucial to its structure. The natural products Chaetoquadrins A, B, and C differ in the stereogenic pattern around the spiroketal ring. ubinkim.com

Control of Aldol Reaction: The key boron-mediated aldol reaction used in the total synthesis produces a mixture of diastereomers. ubinkim.com By selecting different chiral reagents or conditions for this step, the stereochemical outcome can be influenced, providing access to other stereoisomers of this compound.

Use of Enantiomeric Starting Materials: Employing the enantiomer of a chiral starting material, such as using ethyl (R)-3-hydroxybutyrate instead of the (S)-enantiomer, would lead to the synthesis of the corresponding enantiomeric series of analogues. ubinkim.com The isolation of (+)-(S)-chaetoquadrin J, a stereoisomer of a known chaetoquadrin, highlights the natural diversity and the synthetic opportunity in exploring stereochemical variations. rsc.orgrsc.org

Chemodiversification and Library Synthesis

Chemodiversification is the process of creating a collection of structurally diverse compounds, often in the form of a chemical library, for biological screening. The synthetic route to this compound is well-suited for such an approach. By combining different chromone precursors with various aldehyde building blocks for the spiroketal portion, a library of this compound analogues could be systematically assembled. enamine.netnih.gov

This combinatorial-like approach would involve preparing a set of modified chromone fragments and a separate set of aldehyde fragments. These could then be combined using the established aldol and spiroketalization sequence to rapidly generate a multitude of distinct analogues. Such a library would be invaluable for a comprehensive exploration of the SAR. enamine.net

Biological Evaluation of this compound Derivatives to Refine SAR

Structure-Activity Relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological effect. gardp.org For this compound and its analogues, the primary assay would involve measuring their inhibitory activity against monoamine oxidase. ubinkim.com

A preliminary SAR can be inferred from the reported activities of the naturally occurring chaetoquadrins:

| Compound | Source Organism | Biological Activity | Reference |

| Chaetoquadrin A | Chaetomium quadrangulatum | Monoamine Oxidase (MAO) Inhibitor | ubinkim.com |

| Chaetoquadrin B | Chaetomium quadrangulatum | Monoamine Oxidase (MAO) Inhibitor | ubinkim.com |

| This compound | Chaetomium quadrangulatum | Potent Monoamine Oxidase (MAO) Inhibitor (highest activity of A-C) | ubinkim.com |

| Chaetoquadrin D | Chaetomium quadrangulatum | Appreciable Monoamine Oxidase (MAO) Inhibitor (IC₅₀ = 3.8 x 10⁻⁵ M) | nih.govresearchgate.net |

| Chaetoquadrin H | Chaetomium quadrangulatum | Potent Monoamine Oxidase (MAO) Inhibitor (IC₅₀ = 2.3 x 10⁻⁴ M) | thieme-connect.deresearchgate.net |

| Chaetoquadrin J | Chaetomium seminudum | Weak inhibitor of soluble epoxide hydrolase (sEH) | rsc.orgnih.gov |

This table is generated based on available data and is intended for illustrative purposes.

From this limited data, several hypotheses can be formed:

The specific stereochemistry of the spiroketal in this compound is preferred for potent MAO inhibition compared to Chaetoquadrins A and B. ubinkim.com

Oxidation of the hydroxyl on the spiroketal ring (as in Chaetoquadrin H, derived from C) retains potent activity, suggesting this position may tolerate modification or is not a critical hydrogen bond donor. thieme-connect.deresearchgate.net

Changes in the spiroketal substitution pattern, as seen in Chaetoquadrin J, can drastically alter the biological target from MAO to sEH, indicating the spiroketal substituents are key determinants of target specificity. rsc.orgnih.gov

A systematic biological evaluation of a synthesized library of derivatives would be required to rigorously test these hypotheses. ajol.infonih.gov By correlating the structural changes in each derivative with its measured biological activity, a detailed SAR map can be constructed. nih.gov This map is essential for guiding the design of next-generation analogues with optimized potency and selectivity, which is a fundamental goal of medicinal chemistry. gardp.org

Advanced Analytical Techniques in Chaetoquadrin C Research

Metabolomic Profiling of Chaetomium Species for Chaetoquadrin C Content

Metabolomic profiling is a powerful strategy to survey the secondary metabolites produced by fungi, including Chaetomium species. This approach provides a chemical snapshot of the organism's metabolic state under specific growth conditions. In the context of this compound, metabolomic studies of Chaetomium globosum have been instrumental.

Research involving the analysis of Chaetomium globosum strain Cg2 has successfully identified a range of secondary metabolites. icar.org.infao.orgresearchgate.net Through techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Electrospray Ionization Mass Spectrometry (UPLC-QToF-ESIMS), scientists have profiled the non-volatile compounds present in extracts of the fungus. icar.org.infao.orgresearchgate.net These analyses have confirmed the presence of Chaetoquadrin A, a structurally related compound, alongside a diverse array of other metabolites. icar.org.infao.orgresearchgate.net This indicates the capability of the analytical method to detect compounds of the chaetoquadrin class.

The process typically involves cultivating the fungal strain on various agar (B569324) media to encourage a wide spectrum of metabolite production. core.ac.uk Subsequent extraction using organic solvents, such as a mixture of ethyl acetate (B1210297), dichloromethane, and methanol, isolates the compounds of interest. core.ac.uk The resulting crude extract is then subjected to advanced analytical techniques for detailed chemical profiling. icar.org.infao.orgresearchgate.netcore.ac.uk This comprehensive profiling not only helps in identifying strains that produce this compound but also in understanding the metabolic network of the fungus. icar.org.infao.orgresearchgate.net

Quantitative Analysis Methods for this compound in Biological Matrices

Once this compound has been identified, accurate quantification in various biological matrices is crucial for further research. Biological matrices, such as fermentation broth, fungal mycelia, or potentially in vivo samples, are inherently complex. japsonline.comresearchgate.net This complexity can interfere with the analytical signal of the target analyte, a phenomenon known as the matrix effect. nih.gov

To achieve reliable quantification, robust analytical methods are required. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for this purpose. researchgate.net This technique offers high sensitivity and specificity, allowing for the detection and quantification of this compound even at low concentrations within a complex mixture. researchgate.net

The development of a quantitative method involves several steps. First, an efficient extraction protocol is established to isolate this compound from the biological matrix. mdpi.com This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. mdpi.com Subsequently, a chromatographic method is developed to separate this compound from other co-extracted compounds. Finally, the mass spectrometer is optimized for the detection of the specific mass-to-charge ratio (m/z) of this compound and its fragments, enabling precise quantification. nih.gov To ensure accuracy, the method must be validated by assessing parameters like linearity, precision, accuracy, and the matrix effect. nih.gov

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable in natural product research. nih.gov For the analysis of this compound and other non-volatile metabolites from Chaetomium, Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, tandem mass spectrometry (LC-MS/MS), are the most relevant hyphenated techniques. icar.org.infao.orgresearchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but it is primarily suited for the analysis of volatile and thermally stable compounds. rjpn.orgajpaonline.com In studies of Chaetomium globosum, GC-MS has been used to identify volatile antifungal compounds produced by the fungus. icar.org.infao.org However, for a complex, non-volatile molecule like this compound, LC-MS is the more appropriate tool.

The strength of LC-MS/MS lies in its ability to separate complex mixtures and provide structural information simultaneously. nih.gov In a typical workflow, the sample extract is injected into the LC system, where individual components are separated based on their physicochemical properties. As each compound elutes from the chromatography column, it enters the mass spectrometer, which provides data on its molecular weight and, through fragmentation in MS/MS mode, its chemical structure. nih.gov This has been demonstrated in the metabolite profiling of C. globosum, where UPLC coupled with QToF-ESIMS allowed for the identification of numerous compounds, including those from the chaetoglobosin and chaetoviridin families, alongside chaetoquadrins. icar.org.infao.orgresearchgate.net

Table 1: Comparison of Hyphenated Techniques in Fungal Metabolite Analysis

| Technique | Principle | Applicability to this compound | Information Provided |

| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass analysis. ajpaonline.com | Limited, as this compound is likely non-volatile. icar.org.infao.org | Identification of volatile secondary metabolites from the producing organism. icar.org.infao.org |

| LC-MS | Separates compounds based on polarity, followed by mass analysis. nih.gov | Highly applicable for the analysis of non-volatile compounds like this compound. | Molecular weight and preliminary structural information. nih.gov |

| LC-MS/MS | Separates compounds via LC, followed by two stages of mass analysis for structural elucidation. researchgate.net | The gold standard for both identification and quantification of this compound in complex samples. researchgate.net | Precise molecular weight, fragmentation patterns for structural confirmation, and accurate quantification. researchgate.netnih.gov |

Advanced Spectroscopic Methods for Real-time Monitoring

Advanced spectroscopic techniques offer the potential for real-time monitoring of biological processes, such as the fermentation of Chaetomium species for the production of this compound. longdom.org These methods can provide continuous data on the concentration of key metabolites without the need for extensive sample preparation. longdom.org

Techniques like Raman spectroscopy and Near-Infrared (NIR) spectroscopy are being explored for monitoring cell culture and fermentation processes. researchgate.net Raman spectroscopy, for instance, can provide detailed chemical information based on the vibrational properties of molecules. solubilityofthings.com While direct real-time monitoring of this compound production has not been specifically reported, the application of these process analytical technologies (PAT) is a growing area in biopharmaceutical and natural product manufacturing. researchgate.net

The primary advantage of these methods is their non-destructive nature, allowing for in-situ measurements. longdom.org This can lead to a better understanding of the production kinetics of this compound, enabling optimization of fermentation conditions to maximize yield. The data generated from these spectroscopic methods can be complex, often requiring sophisticated data analysis techniques to extract the relevant information. solubilityofthings.com

Chemometrics and Data Mining in Natural Products Discovery

The vast amount of data generated by modern analytical techniques, particularly in metabolomics studies, necessitates the use of chemometrics and data mining tools. rsc.orgnih.gov Chemometrics applies multivariate statistics to chemical data to extract meaningful information. nih.gov In the context of discovering new natural products like this compound, these tools are invaluable.

When analyzing the metabolomic data from different strains of Chaetomium or the same strain under different conditions, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to identify patterns and differences in the chemical profiles. wiley.com This can help pinpoint unique metabolites that may be new to science.

Furthermore, the rise of public mass spectrometry databases and data mining platforms is transforming natural products research. rsc.orgnih.gov These resources allow researchers to compare the MS/MS fragmentation patterns of newly detected compounds against vast libraries of known molecules. rsc.org This process, known as dereplication, rapidly identifies known compounds, allowing researchers to focus their efforts on truly novel structures. nih.gov Such data mining approaches accelerate the discovery of new compounds and help to understand the distribution of known metabolites, like this compound, across different biological sources. nih.gov

Future Research Directions and Translational Prospects for Chaetoquadrin C

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

A fundamental gap in the current knowledge of Chaetoquadrin C is the complete understanding of its natural production within Chaetomium quadrangulatum. The biosynthesis of fungal secondary metabolites is a complex, enzyme-mediated process. mdpi.com Identifying the specific enzymatic reactions and intermediate molecules is crucial for several reasons, including the potential for biosynthetic engineering to increase yields or produce novel analogues.

Future research should focus on identifying the biosynthetic gene cluster (BGC) responsible for this compound production. Given its chemical structure, which features a polyketide-derived chromone (B188151) core, it is hypothesized that a polyketide synthase (PKS) enzyme initiates the pathway. Subsequent steps are likely catalyzed by a series of tailoring enzymes—such as oxidoreductases, transferases, and cyclases—that modify the initial polyketide chain to form the intricate spiroketal structure. nih.gov Uncovering the sequence of these enzymatic steps and the structures of the transient intermediates is a critical objective. nih.govnih.gov

Key Research Objectives:

Identification of the this compound BGC: Genome sequencing of Chaetomium quadrangulatum coupled with bioinformatic analysis can predict the BGC.

Functional Characterization of Enzymes: Heterologous expression of candidate genes from the BGC in a host organism can confirm their specific roles in the pathway. nih.gov

Isolation of Intermediates: Targeted gene knockouts within the BGC of the native producer can lead to the accumulation and subsequent isolation of biosynthetic intermediates.

Development of Asymmetric Synthetic Routes with Improved Efficiency

The chemical synthesis of this compound provides access to the compound for biological studies and allows for the creation of structural analogues with potentially improved properties. The first total synthesis of this compound has been successfully accomplished, confirming its proposed structure. ubinkim.comnih.gov This landmark achievement utilized several key chemical reactions to construct the complex molecular framework. ubinkim.com

| Key Synthetic Step | Description | Purpose in this compound Synthesis |

|---|---|---|

| Aromatic Claisen Rearrangement | A pericyclic reaction that rearranges an allyl phenyl ether to form an ortho-allyl phenol (B47542). | Used to install the allyl side chain onto the chromone precursor. ubinkim.com |

| Asymmetric Boron Aldol (B89426) Reaction | A stereoselective reaction between a ketone-derived boron enolate and an aldehyde. | Crucial for creating the β-hydroxy ketone intermediate with precise stereocontrol. ubinkim.com |